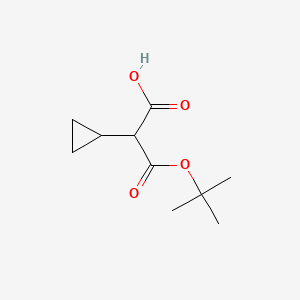

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

Description

BenchChem offers high-quality 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7(8(11)12)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJNIGJEGNLHBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1CC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155454-33-4 | |

| Record name | 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Structural Elucidation of Mono-tert-butyl 2-cyclopropylmalonate

[1]

Chemical Identity & Structural Logic[1][2][3]

Before elucidation, one must establish the theoretical framework. The IUPAC name "3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid" describes a malonic acid derivative where one carboxylic acid is free, and the other is protected as a tert-butyl ester.[1]

-

Common Name: Mono-tert-butyl 2-cyclopropylmalonate[1]

-

Molecular Formula:

[1][2] -

Exact Mass: 200.1049 Da

-

Key Structural Features:

-

Cyclopropyl Ring: High ring strain, distinct high-field NMR signals.

-

Chiral Center (C2): The carbon connecting the ring and the carboxyls is chiral (unless the molecule is symmetric, which it is not due to the mono-ester).

-

Labile Moiety: The

-dicarbonyl system with a free acid is susceptible to heat-induced decarboxylation to form tert-butyl 2-cyclopropylacetate.[1]

-

Structural Representation[1][4][5][6][7]

| Feature | Chemical Group | Theoretical Shift ( | Theoretical Shift ( |

| A | Carboxylic Acid (-COOH) | 10.0 – 12.0 ppm (br) | 170 – 175 ppm |

| B | Ester Carbonyl (-COOtBu) | N/A | 165 – 170 ppm |

| C | tert-Butyl Group (-C(CH | ~1.45 ppm (s, 9H) | ~28 ppm (CH |

| D | 1.5 – 2.5 ppm (d/m, 1H) | 50 – 60 ppm | |

| E | Cyclopropyl (-CH(CH | 0.4 – 1.0 ppm (m, 5H) | 5 – 15 ppm |

Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure and ruling out common synthetic impurities (e.g., di-acid, di-ester, or decarboxylated by-products).

Figure 1: Step-by-step structural confirmation workflow emphasizing impurity profiling.

Analytical Strategy & Data Interpretation

A. Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and assess thermal stability.

-

Method: ESI (Electrospray Ionization) in Negative Mode is preferred for free acids.[1]

-

Expected Signals:

-

Diagnostic Fragmentation:

-

The tert-butyl ester typically undergoes specific cleavage losing isobutene (56 Da).[1]

-

If a strong peak appears at

156 (Positive mode) or 155 (Negative), the sample has likely decarboxylated during the ionization process or storage.

-

Figure 2: Predicted ESI(-) fragmentation pathway for structural verification.[1]

B. NMR Spectroscopy (The Gold Standard)

Objective: Prove the connectivity of the cyclopropyl group to the malonate backbone and verify the mono-ester state.

Protocol: Sample Preparation

-

Solvent Choice: Use Chloroform-d (

) .[1]-

Reasoning: DMSO-

is hygroscopic and may broaden the acid proton signal or encourage decarboxylation if slightly acidic/heated.[1]

-

-

Concentration: 10-15 mg in 0.6 mL solvent.

-

Temperature: Run at 298 K (25°C) . Do not heat the probe.

1H NMR Interpretation[1][3][4][5]

- 10.5 – 12.0 ppm (1H, br s): Carboxylic acid proton. Absence indicates salt formation or rapid exchange.

- 1.45 – 1.50 ppm (9H, s): tert-Butyl group.[1] Sharp singlet is critical. Splitting suggests hydrolysis.[1]

-

1.60 – 1.80 ppm (1H, d,

- 1.00 – 1.20 ppm (1H, m): Cyclopropyl methine (CH).[1]

- 0.40 – 0.80 ppm (4H, m): Cyclopropyl methylene protons. These appear as complex multiplets due to the magnetic anisotropy of the ring and the chiral center at C2, making the geminal protons diastereotopic.

13C NMR & 2D Corroboration

-

Carbonyls: You must observe two distinct signals in the 165-175 ppm range.[1]

C. Infrared Spectroscopy (IR)[1]

Impurity Profiling & Troubleshooting

In drug development, proving what the compound is not is as important as proving what it is.

| Impurity | Origin | Detection Method |

| Di-tert-butyl 2-cyclopropylmalonate | Incomplete hydrolysis of starting material | 1H NMR: Integration of tBu signal becomes 18H relative to 1H |

| 2-Cyclopropylmalonic acid (Di-acid) | Over-hydrolysis | 1H NMR: Loss of tBu singlet (1.45 ppm).[1] MS: Parent ion shifts to |

| tert-Butyl 2-cyclopropylacetate | Thermal decarboxylation | 1H NMR: Loss of the acidic proton.[1] The |

References

-

PubChem Compound Summary. (n.d.). 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (CID 122156837).[1][2] National Center for Biotechnology Information. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (General reference for interpretation of malonate ester NMR shifts).

-

Akamatsu, S., & Yoshida, M. (2016).[6] Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.[1][6] Journal of Mass Spectrometry, 51(1), 28-32.[1][6] (Reference for tert-butyl ester fragmentation mechanisms). Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. PubChemLite - 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (C10H16O4) [pubchemlite.lcsb.uni.lu]

- 3. smbstcollege.com [smbstcollege.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Analysis: NMR Characterization of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic Acid

The following technical guide details the NMR characterization of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (also known as Mono-tert-butyl 2-cyclopropylmalonate ).

This guide is structured for researchers requiring rigorous structural validation of this specific pharmaceutical intermediate.

Executive Summary & Compound Profile

Compound: 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

CAS: 155454-33-4 (Generic analog reference)

Molecular Formula:

This compound serves as a critical "chiral-pool-like" building block in the synthesis of antiviral agents and kinase inhibitors.[1] Its structural integrity hinges on the stability of the tert-butyl ester in the presence of the free carboxylic acid, making precise NMR validation essential to rule out decarboxylation (to cyclopropyl acetate derivatives) or diester hydrolysis.[1]

Structural Visualization

The molecule consists of a central methine carbon (

Experimental Protocol: Sample Preparation

To ensure high-fidelity resolution of the cyclopropyl coupling constants and the acidic proton, the following protocol is mandatory.

Solvent Selection[1][2]

-

Primary Choice: Chloroform-d (

) .[1] -

Secondary Choice: DMSO-

.-

Rationale: Use only if the carboxylic acid proton signal is critical for integration.[1] DMSO forms strong hydrogen bonds, sharpening the

peak and shifting it downfield (>12 ppm).

-

Preparation Steps[1][2][4][5][6][7]

-

Massing: Weigh 10–15 mg of the analyte into a clean vial.

-

Solvation: Add 0.6 mL of

(containing 0.03% TMS as internal standard). -

Homogenization: Vortex for 30 seconds. Ensure no suspension remains; the solution must be clear.

-

Transfer: Transfer to a 5mm high-precision NMR tube.

-

Acquisition:

-

1H: 16 scans minimum, 1s relaxation delay.

-

13C: 512 scans minimum, broadband proton decoupling.

-

1H NMR Data Analysis

The proton spectrum is characterized by the distinct tert-butyl singlet and the high-field cyclopropyl multiplets.[1]

Predicted Chemical Shift Table ( , 400 MHz)

| Assignment | Type | Shift ( | Integration | Multiplicity | Coupling ( | Notes |

| COOH | Acid | 10.5 – 12.0 | 1H | Broad Singlet | - | Highly variable; concentration dependent.[1][4] |

| Methine | 2.95 – 3.15 | 1H | Doublet (d) | Coupled to cPr-CH.[1] Deshielded by two carbonyls.[1] | ||

| t-Butyl | Methyl | 1.45 – 1.48 | 9H | Singlet (s) | - | Characteristic intense peak.[1] |

| cPr-CH | Methine | 1.10 – 1.30 | 1H | Multiplet (m) | Complex | Bridgehead proton of the ring.[1] |

| cPr- | Methylene | 0.40 – 0.70 | 4H | Multiplet (m) | Complex | Diastereotopic protons; often appear as 2 distinct clusters.[1] |

Mechanistic Interpretation[1]

-

The Alpha-Proton Doublet: Unlike unsubstituted mono-tert-butyl malonate (which shows a singlet at ~3.35 ppm), the introduction of the cyclopropyl group splits this signal into a doublet.[1] The coupling constant (

) reflects the trans-diaxial-like relationship between the alpha-proton and the cyclopropyl methine proton.[1] -

Cyclopropyl Anisotropy: The cyclopropyl ring possesses significant magnetic anisotropy.[1] The ring protons appear at very high field (< 1.0 ppm), distinct from standard alkyl chains.[1]

-

Validation Check: If the doublet at ~3.0 ppm is missing and replaced by a singlet at ~2.2 ppm, decarboxylation has occurred (forming tert-butyl 2-cyclopropylacetate).[1]

13C NMR Data Analysis

The carbon spectrum confirms the asymmetry of the carbonyls (Acid vs. Ester).[1]

Predicted Chemical Shift Table ( , 100 MHz)

| Assignment | Carbon Type | Shift ( | Notes |

| C=O (Acid) | Carboxyl | 171.0 – 174.0 | Typically the most downfield signal.[1] |

| C=O (Ester) | Carboxyl | 166.0 – 168.0 | Shielded relative to the acid by the tert-butyl group.[1] |

| t-Bu ( | Quaternary | 81.5 – 82.5 | Characteristic of tert-butyl esters.[1] |

| Methine | 54.0 – 58.0 | Significant shift from unsubstituted malonate (~42 ppm).[1] | |

| t-Bu ( | Methyl | 27.8 – 28.0 | Intense signal (3 equivalent carbons).[1] |

| cPr-CH | Methine | 10.0 – 12.0 | Ring methine.[1] |

| cPr- | Methylene | 3.5 – 5.5 | Ring methylenes (often two peaks if resolution is high).[1] |

Structural Validation Workflow

The following logic diagram illustrates the decision-making process for validating the compound's structure using NMR data.

Figure 1: Decision tree for NMR-based structural verification of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid.

Synthesis & Stability Context

Understanding the origin of the sample assists in interpreting impurities.[1]

-

Synthetic Origin: Typically synthesized via the hydrolysis of di-tert-butyl 2-cyclopropylmalonate or the ring-opening of a cyclopropyl-substituted Meldrum's acid derivative.[1]

-

Common Impurities:

References

-

National Science Foundation (NSF). (n.d.).[1] Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides. Retrieved from [Link][1]

-

PubChem. (2025).[1][5] 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (Compound). National Library of Medicine.[1] Retrieved from [Link]

-

Reich, H. J. (2025).[1] 13C NMR Chemical Shifts. University of Wisconsin / ACS Division of Organic Chemistry.[6] Retrieved from [Link]

Sources

- 1. PubChemLite - 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (C10H16O4) [pubchemlite.lcsb.uni.lu]

- 2. WO2004089928A1 - Process for producing 3-cyclopropyl-3-oxopropanal acetal compound - Google Patents [patents.google.com]

- 3. 155454-33-4|3-(tert-Butoxy)-2-cyclopropyl-3-oxopropanoic acid|BLD Pharm [bldpharm.com]

- 4. 3-tert-Butoxy-3-oxopropanoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 3-(Tert-butoxy)-3-oxopropanoic acid | C7H12O4 | CID 545853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

Strategic Utilization of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic Acid: A Technical Guide for Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the cyclopropyl moiety serves as a critical bioisostere for alkyl groups and olefins, offering enhanced metabolic stability and potency. 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (CAS: 155454-33-4), functionally known as 2-cyclopropylmalonic acid mono-tert-butyl ester , is a high-value synthon used to introduce this moiety.

This guide details the structural logic, synthesis, and application of this building block. Unlike simple alkyl halides, this malonate half-ester enables decarboxylative acylation , allowing for the regiospecific construction of

Part 1: Structural Identity & Nomenclature

The IUPAC name "3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid" describes a malonic acid derivative where one carboxylic acid is free, and the other is protected as a tert-butyl ester.

Chemical Profile

| Property | Specification |

| Common Name | Mono-tert-butyl cyclopropylmalonate |

| CAS Number | 155454-33-4 |

| Molecular Formula | |

| Molecular Weight | 200.23 g/mol |

| Functional Class | Malonic Acid Half-Ester (MAHE) |

| Key Reactivity | Decarboxylative Acylation; Nucleophilic Substitution |

Structural Deconstruction

The molecule consists of three distinct functional zones:

-

The Free Acid (C1): The site of activation (e.g., by CDI or MgCl

) for coupling reactions. -

The Tert-Butyl Ester (C3): An acid-labile protecting group that prevents polymerization and allows for orthogonal deprotection later.

-

The Cyclopropyl Ring (C2): The pharmacophore payload.[1] The ring strain (~27.5 kcal/mol) requires careful handling to prevent ring-opening during harsh acidic catalysis.

Part 2: Synthetic Utility in Drug Discovery

This compound is primarily employed to synthesize

Mechanism: Magnesium-Mediated Decarboxylative Acylation

The "Masamune conditions" utilize this half-ester to drive C-C bond formation driven by the entropic gain of CO

The Pathway:

-

Activation: The free acid is treated with Carbonyldiimidazole (CDI) to form an acyl imidazole.

-

Chelation: Magnesium chloride (MgCl

) coordinates with the carbonyls, increasing the acidity of the -

Coupling: A nucleophile (e.g., another ester enolate or amine) attacks.

-

Decarboxylation: Upon workup or heating, the intermediate loses CO

, yielding the cyclopropyl-substituted ketone.

Figure 1: The Masamune-Claisen decarboxylative coupling pathway utilizing the malonate half-ester.

Part 3: Synthesis Protocol (Self-Validating)

Direct alkylation of malonic acid is inefficient. The industry-standard protocol utilizes Ethyl tert-butyl malonate as the starting material. This route exploits the differential stability of ethyl vs. tert-butyl esters toward basic hydrolysis.

Reagents Required[5][6][7][8]

-

Ethyl tert-butyl malonate (Starting Material)

-

1,2-Dibromoethane (Cyclopropanation agent)

-

Sodium Hydride (NaH, 60% dispersion) or K

CO -

Lithium Hydroxide (LiOH) or NaOH

-

Solvents: DMF (anhydrous), THF, Ethanol

Step-by-Step Methodology

Step 1: Formation of the Cyclopropyl Ring (Cyclopropanation)

Rationale: We use 1,2-dibromoethane via a double alkylation mechanism rather than cyclopropyl bromide, which is unreactive toward S

-

Setup: Charge a flame-dried flask with DMF and NaH (2.2 equiv). Cool to 0°C under N

. -

Addition: Add Ethyl tert-butyl malonate (1.0 equiv) dropwise. Allow H

evolution to cease (formation of sodiomalonate). -

Alkylation: Add 1,2-dibromoethane (1.1 equiv) dropwise.

-

Reaction: Warm to room temperature and stir for 12–18 hours. The intramolecular cyclization completes the ring.

-

Validation: TLC should show the disappearance of the starting malonate.

-

Workup: Quench with saturated NH

Cl, extract with EtOAc, and concentrate.

Step 2: Chemoselective Hydrolysis (Saponification)

Rationale:Tert-butyl esters are sterically bulky and resistant to saponification by hydroxide bases, whereas ethyl esters hydrolyze readily. This "orthogonal protection" allows us to isolate the half-ester.

-

Solvent System: Dissolve the diester from Step 1 in a mixture of THF/Water (3:1).

-

Base Addition: Add LiOH (1.2 equiv). Stir at room temperature. Do not heat. Heating may cleave the tert-butyl group or cause premature decarboxylation.

-

Monitoring: Monitor by TLC. The reaction is complete when the diester spot vanishes.

-

Acidification (Critical): Cool the mixture to 0°C. Carefully adjust pH to ~3.0 using 1M HCl or Citric Acid. Note: Strong mineral acids at low pH can cleave the t-butyl group; proceed with caution.

-

Extraction: Extract immediately with DCM. Dry over Na

SO

Figure 2: Synthetic workflow for the chemoselective production of the target half-ester.

Part 4: Analytical Characterization & Handling

Expected NMR Profile ( )

- 10.0–12.0 ppm (1H, br s): Carboxylic acid -OH.

- 1.45 ppm (9H, s): Tert-butyl group.

- 1.2–1.4 ppm (4H, m): Cyclopropyl methylene protons (complex roofing pattern due to chirality if substituted, or symmetric multiplets).

- 1.1 ppm (1H, m): Methine proton (alpha to carbonyls).

Stability & Storage (Risk Mitigation)

-

Thermal Instability: Malonic half-esters are prone to thermal decarboxylation.

-

Rule: Never heat the free acid above 40°C.

-

Storage: Store at -20°C under inert atmosphere (Argon).

-

-

Acid Sensitivity: The tert-butyl ester is acid-labile. Avoid prolonged exposure to pH < 2.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Enolate Chemistry and Malonic Ester Synthesis).

-

Brooks, D. W., Lu, L. D., & Masamune, S. (1979). Peptolide synthesis. Mg(II)-mediated coupling of thiol esters and carboxylic acids. Angewandte Chemie International Edition, 18(1), 72-74.

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Section on Esters).[2][3][4][5][6]

-

PubChem Compound Summary. (2025). 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (CID 122156837).[7] National Center for Biotechnology Information.

-

Moon, P. J., Yin, S., & Lundgren, R. J. (2016).[3] Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. Journal of the American Chemical Society, 138(42), 13826–13829.

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 3. Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis [organic-chemistry.org]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. PubChemLite - 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (C10H16O4) [pubchemlite.lcsb.uni.lu]

Navigating the Synthesis and Application of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide has been developed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the commercial availability, synthesis, and potential applications of the novel building block, 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid. This guide addresses the growing interest in cyclopropane-containing scaffolds in medicinal chemistry and offers a foundational resource for leveraging this unique compound in drug discovery programs.

Introduction: The Significance of Cyclopropyl Moieties in Drug Design

The incorporation of a cyclopropane ring into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance a range of pharmacological properties.[1][2][3] These small, strained rings can impart conformational rigidity, improve metabolic stability, increase potency, and enhance brain permeability.[3][4] The unique electronic nature of the cyclopropyl group, with its enhanced π-character, also allows for specific interactions with biological targets.[3] 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid represents a versatile, trifunctional building block that combines the benefits of the cyclopropane motif with the synthetic handles of a carboxylic acid and a tert-butyl ester, offering multiple avenues for chemical elaboration.

Physicochemical Properties and Commercial Availability

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid, with the CAS number 155454-33-4, is a specialty chemical available from a select number of suppliers. While its availability can be limited, with some vendors listing it as temporarily out of stock, it can be sourced for research purposes.[5]

Table 1: Physicochemical Properties of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₄ | [5][6] |

| Molecular Weight | 200.23 g/mol | [5] |

| CAS Number | 155454-33-4 | [5] |

| Appearance | Predicted: Solid or Liquid | - |

| SMILES | CC(C)(C)OC(=O)C(C1CC1)C(=O)O | [6] |

| InChI | InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7(8(11)12)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,12) | [6] |

| Predicted XlogP | 1.9 | [6] |

Note: Some physical properties are predicted due to the limited availability of experimental data in public literature.

Table 2: Commercial Supplier Information

| Supplier | Status | Notes |

| BLDpharm | Temporarily out of stock (as of last check) | Requires cold-chain transportation.[5] |

Researchers are advised to contact suppliers directly for current availability and pricing.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid.

Detailed Experimental Protocol (Proposed)

Materials:

-

Mono-tert-butyl malonate (3-tert-Butoxy-3-oxopropanoic acid)[10][11][12]

-

Potassium tert-butoxide

-

Cyclopropyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Enolate Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add mono-tert-butyl malonate (1.0 eq.) and dissolve in anhydrous THF. Cool the solution to 0 °C using an ice bath. Slowly add potassium tert-butoxide (1.05 eq.) portion-wise, ensuring the internal temperature remains below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

-

Alkylation: To the freshly prepared enolate solution at 0 °C, add cyclopropyl bromide (1.1 eq.) dropwise via syringe. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). To minimize side reactions like dialkylation, careful control of stoichiometry is crucial.[13]

-

Work-up and Purification: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product. The crude 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid can be purified by column chromatography on silica gel.

Mechanistic Rationale

The synthesis hinges on the acidic nature of the α-proton of the malonic ester, which is readily deprotonated by a strong, non-nucleophilic base like potassium tert-butoxide to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of cyclopropyl bromide in a classic SN2 reaction to form the new carbon-carbon bond.

Caption: Simplified mechanism of the nucleophilic substitution step.

Potential Applications in Drug Discovery and Development

The unique structural features of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid make it a highly valuable building block for the synthesis of complex molecules in drug discovery.

-

Scaffold for Novel Carboxylic Acids: The tert-butyl ester can be selectively cleaved under acidic conditions to unmask the carboxylic acid, which can then be used in amide bond formation or other derivatizations.

-

Introduction of the Cyclopropyl Moiety: As previously mentioned, the cyclopropyl group can enhance the pharmacological profile of a drug candidate.[3][4] This building block provides a straightforward method for its incorporation.

-

Precursor to Keton-Containing Compounds: The carboxylic acid can be transformed into a ketone, providing access to a different class of compounds.

The cyclopropane ring has been successfully incorporated into a wide range of FDA-approved drugs, including antivirals, anticancer agents, and central nervous system drugs.[1][2] The conformational constraint imposed by the cyclopropane ring can lead to higher binding affinities and selectivities for their biological targets.

Conclusion

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid is a promising, albeit currently limited in availability, building block for medicinal chemistry and organic synthesis. While a dedicated synthetic procedure is not yet published, this guide provides a robust, proposed synthesis based on fundamental organic chemistry principles. The potential for this compound to introduce the valuable cyclopropyl motif into novel molecular entities makes it a compound of significant interest for researchers in drug discovery and development. Further research into its synthesis and applications is warranted to fully unlock its potential.

References

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026). Future Medicinal Chemistry. Available from: [Link]

-

PubChemLite. 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid. Available from: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. Available from: [Link]

-

Home Sunshine Pharma. 3-tert-butoxy-3-oxopropanoic Acid CAS 40052-13-9. Available from: [Link]

-

Wikipedia. Cyclopropanation. Available from: [Link]

- Iwasa, S. et al. (2021).

- Charette, A. B. (2004). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 104(11), 5011-5066.

- Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. (2022).

-

PubChem. 3-(Tert-butoxy)-3-oxopropanoic acid. Available from: [Link]

- Synthesis of Cyclopropanes via Hydrogen-Borrowing C

- Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer c

-

Organic Syntheses. ETHYL tert-BUTYL MALONATE. Available from: [Link]

-

Oakwood Chemical. 3-Tert-butoxy-3-oxopropanoic acid. Available from: [Link]

- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.).

-

Wikipedia. Malonic ester synthesis. Available from: [Link]

- Google Patents. CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin.

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available from: [Link]

- Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (2018). Molecules.

- Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. (2022). CrystEngComm.

-

Organic Syntheses. ETHYL tert-BUTYL MALONATE. Available from: [Link]

- A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applic

- Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). (2021). Beilstein Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]

- 4. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 155454-33-4|3-(tert-Butoxy)-2-cyclopropyl-3-oxopropanoic acid|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (C10H16O4) [pubchemlite.lcsb.uni.lu]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 3-tert-Butoxy-3-oxopropanoic acid | 40052-13-9 [chemicalbook.com]

- 11. 3-tert-butoxy-3-oxopropanoic Acid CAS 40052-13-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. 3-(Tert-butoxy)-3-oxopropanoic acid | C7H12O4 | CID 545853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic Acid as a Premier Building Block for Complex Molecule Synthesis

Introduction: The Strategic Advantage of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group has emerged as a privileged structural motif in modern drug discovery. Its unique stereoelectronic properties, including a high degree of s-character in its C-C bonds and a rigid, three-dimensional structure, offer significant advantages in the design of bioactive molecules. When incorporated into a drug candidate, the cyclopropyl ring can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[1][2] The U.S. Food and Drug Administration's approval of 18 new drugs containing the cyclopropyl motif between 2012 and 2018 alone underscores its importance in pharmaceutical development.[3][4]

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid is a highly versatile and strategically important building block that provides a direct and efficient route to introduce the valuable cyclopropyl group into complex molecular architectures. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this key synthetic intermediate.

Synthesis and Characterization of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic Acid

The reliable synthesis of this building block is paramount for its successful application. A common and efficient method involves the acylation of a cyclopropyl-substituted malonic acid half-ester.

Protocol 1: Synthesis via Acylation

Objective: To synthesize 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid from mono-tert-butyl malonate.

Materials:

-

Cyclopropyl bromide

-

Strong base (e.g., Sodium hydride, Lithium diisopropylamide)

-

Anhydrous solvent (e.g., Tetrahydrofuran, Diethyl ether)

-

Acid for workup (e.g., 1M HCl)

-

Drying agent (e.g., Anhydrous MgSO₄)

Procedure:

-

Deprotonation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mono-tert-butyl malonate in the anhydrous solvent. Cool the solution to 0°C in an ice bath.

-

Slowly add the strong base portion-wise, allowing for the evolution of hydrogen gas to subside between additions. Stir the resulting solution for 30 minutes at 0°C.

-

Alkylation: Add cyclopropyl bromide dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding 1M HCl until the solution is acidic (pH ~2).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid.

Characterization Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₄[7] |

| Molecular Weight | 200.23 g/mol [8] |

| Appearance | Clear, colorless to light yellow liquid |

Key Synthetic Transformations and Applications

The synthetic utility of 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid stems from its ability to undergo a variety of chemical transformations, primarily involving the carboxylic acid and the active methylene position.

Decarboxylation to Access Cyclopropyl Acetic Acid Derivatives

A key transformation is the selective removal of one of the carboxyl groups. The Krapcho decarboxylation is a particularly effective method for this purpose.[9][10] This reaction is advantageous as it proceeds under neutral conditions, preserving sensitive functional groups within the molecule.[11][12]

Mechanism of Krapcho Decarboxylation: The reaction typically involves heating the substrate in a dipolar aprotic solvent like DMSO with a salt, such as lithium chloride, and a small amount of water. The halide ion attacks the tert-butyl group in an Sₙ2 fashion, leading to the formation of tert-butyl chloride and a carboxylate anion. Subsequent decarboxylation yields a carbanion, which is then protonated by water to give the final product.

Caption: Krapcho decarboxylation workflow.

Protocol 2: Krapcho Decarboxylation

Objective: To synthesize tert-butyl 2-cyclopropylacetate.

Materials:

-

3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

-

Lithium chloride

-

Dimethyl sulfoxide (DMSO)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid and lithium chloride in DMSO and water.

-

Heat the reaction mixture to a high temperature (typically 150-180°C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the product by distillation or column chromatography.

Amide Coupling for the Synthesis of Novel Scaffolds

The carboxylic acid moiety can be readily converted to an amide, providing access to a wide range of cyclopropyl-containing amides which are prevalent in many pharmaceutical compounds.[13] Standard peptide coupling reagents can be employed for this transformation.

Protocol 3: Amide Bond Formation

Objective: To synthesize N-benzyl-2-cyclopropyl-3-(tert-butoxy)-3-oxopropanamide.

Materials:

-

3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

-

Benzylamine

-

Peptide coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., Triethylamine, DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane, DMF)

Procedure:

-

Dissolve 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid in the anhydrous solvent under an inert atmosphere.

-

Add the peptide coupling reagent and the base, and stir for 10-15 minutes to activate the carboxylic acid.

-

Add benzylamine to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

-

Dilute the reaction with the solvent and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Applications in the Synthesis of Complex Molecules

The versatility of 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid makes it a valuable precursor in the synthesis of a variety of complex molecular targets.

Synthesis of Heterocyclic Compounds

The derivatives of this building block can be used to construct various heterocyclic systems that are of interest in medicinal chemistry. For instance, cyclopropyl ketones, which can be derived from this starting material, react with hydrazine derivatives to form pyrazolines, a class of compounds known for their diverse biological activities.[2][14]

Caption: Pathway to pyrazoline synthesis.

Introduction of the Cyclopropyl Group into Bioactive Scaffolds

The building block can be strategically employed to introduce the cyclopropyl moiety into existing drug scaffolds to improve their pharmacokinetic and pharmacodynamic properties. This approach is widely used in the development of new drug candidates.[1][3]

Conclusion

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid is a powerful and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery and development. Its ability to efficiently introduce the valuable cyclopropyl group, combined with its straightforward synthetic transformations, makes it an indispensable tool for medicinal chemists. The protocols and applications outlined in this document provide a solid foundation for researchers to leverage the full potential of this important synthetic intermediate.

References

-

Ismail, M. M., & Taha, E. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

-

Trofimov, A., & Gevorgyan, V. (2017). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Chemistry – A European Journal, 23(34), 8194-8214. [Link]

-

Ismail, M. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

-

Wikipedia. (2023). Krapcho decarboxylation. [Link]

-

Ismail, M. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

-

Organic Chemistry Portal. Decarboxylations. [Link]

- Google Patents. (2005).

-

De Meijere, A., et al. (1990). Donor-acceptor-substituted cyclopropanes: Versatile building blocks in organic synthesis. Topics in Current Chemistry, 155, 1-96. [Link]

-

The Organic Chemistry Tutor. (2022, November 5). Krapcho Decarboxylation. YouTube. [Link]

-

Bagutski, V., & de Meijere, A. (2025). Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns. Synthesis, 2011(14), 2291-2298. [Link]

-

Lu, H., et al. (2015). Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined Polypeptoids. Macromolecules, 48(19), 6979-6987. [Link]

-

Bagutski, V., & de Meijere, A. (2011). Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns. Synthesis, 2011(14), 2291-2298. [Link]

-

Krapcho, A. P. (2007). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. Arkivoc, 2007(2), 1-53. [Link]

-

Krapcho, A. P. (2007). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. Synthesis, 2007(14), 2129-2158. [Link]

-

López-Andarias, J., et al. (2018). Remote Control of Anion-π Catalysis on Fullerene-Centered Catalytic Triads. Journal of the American Chemical Society, 140(22), 6970-6978. [Link]

-

de Meijere, A., et al. (2000). Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles. European Journal of Organic Chemistry, 2000(19), 3327-3339. [Link]

-

PubChem. (n.d.). 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid. [Link]

-

LookChem. (n.d.). Cas 40052-13-9,3-tert-Butoxy-3-oxopropanoic acid. [Link]

- Google Patents. (2004). Process for producing 3-cyclopropyl-3-oxopropanal acetal compound.

-

Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. [Link]

-

Park, H., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11, 1202235. [Link]

-

Shang, M., et al. (2016). Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. Journal of the American Chemical Society, 138(42), 13838-13841. [Link]

-

PubChem. (n.d.). 3-(Tert-butoxy)-3-oxopropanoic acid. [Link]

-

MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

-

Eaton, P. E. (2017). Squaryl molecular metaphors - application to rational drug design and imaging agents. Future Medicinal Chemistry, 9(8), 835-852. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Cas 40052-13-9,3-tert-Butoxy-3-oxopropanoic acid | lookchem [lookchem.com]

- 6. 3-tert-Butoxy-3-oxopropanoic acid | 40052-13-9 [chemicalbook.com]

- 7. PubChemLite - 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (C10H16O4) [pubchemlite.lcsb.uni.lu]

- 8. 155454-33-4|3-(tert-Butoxy)-2-cyclopropyl-3-oxopropanoic acid|BLD Pharm [bldpharm.com]

- 9. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

application of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid in medicinal chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the .

Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group, a three-membered carbocycle, has emerged from a chemical curiosity to a cornerstone in modern medicinal chemistry.[1] Its incorporation into drug candidates is a strategic design element to enhance pharmacological properties. The significant ring strain of approximately 27.5 kcal/mol endows the cyclopropyl ring with unique electronic and steric characteristics that can profoundly influence a molecule's biological activity.[1]

Key advantages of integrating a cyclopropyl moiety include:

-

Enhanced Potency and Receptor Binding: The rigidity of the cyclopropyl ring can conformationally lock a molecule into its bioactive form, leading to a more favorable entropic contribution to binding affinity.[1][2]

-

Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are stronger and less susceptible to enzymatic degradation, particularly by cytochrome P450 enzymes.[1][2][3] For instance, replacing an N-ethyl group with an N-cyclopropyl group can significantly increase metabolic stability.[1]

-

Modulation of Physicochemical Properties: The cyclopropyl group serves as a versatile bioisosteric replacement for other functionalities like gem-dimethyl or vinyl groups, allowing for the fine-tuning of properties such as lipophilicity, pKa, and aqueous solubility to optimize the absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

-

Reduced Off-Target Effects: By introducing conformational constraints and altering metabolic pathways, the cyclopropyl group can help minimize interactions with unintended biological targets, thereby reducing the potential for adverse effects.[1][2]

The prevalence of the cyclopropyl motif is evident in the numerous FDA-approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][3][4]

Application Notes for 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

While direct literature on the specific applications of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid is not extensively available, its structural features—a cyclopropyl group adjacent to a β-keto-tert-butyl ester—suggest its significant potential as a versatile building block in medicinal chemistry. The following application notes are based on the well-established roles of its constituent functional groups.

Introduction of a Constrained Bioactive Conformation

The presence of the cyclopropyl group allows for the introduction of a rigid scaffold. This can be particularly advantageous in the design of enzyme inhibitors or receptor antagonists where a specific conformation is required for optimal binding. The cyclopropyl ring can act as a non-classical bioisostere for an alkene or a carbonyl group, providing a similar spatial arrangement of substituents but with improved metabolic stability.

Synthesis of Novel Heterocyclic Scaffolds

The β-keto ester functionality of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid is a classic precursor for the synthesis of a wide array of heterocyclic systems. The tert-butyl ester provides a sterically hindered group that can direct reactions and can be selectively cleaved under acidic conditions. This moiety can be used to construct novel pyridones, pyrimidones, and other pharmacologically relevant heterocyclic cores containing a cyclopropyl substituent.

A Building Block for Peptidomimetics

The cyclopropyl group can be used to create conformationally restricted amino acid analogues.[2][5] 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid can serve as a starting material for the synthesis of novel cyclopropyl-containing amino acids. These can then be incorporated into peptide sequences to enhance their resistance to proteolytic degradation and to stabilize specific secondary structures, such as β-turns, which are often crucial for biological activity.

Modulation of Physicochemical Properties in Drug Candidates

The overall lipophilicity and polarity of a drug candidate can be fine-tuned by incorporating this building block. The cyclopropyl group generally increases lipophilicity, which can enhance membrane permeability. The carboxylic acid, unmasked from the tert-butyl ester, provides a handle for salt formation to improve solubility.

Experimental Protocols

The following are proposed, detailed protocols for the synthesis and potential application of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid.

Protocol 1: Proposed Synthesis of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

This protocol is a proposed synthetic route based on standard organic chemistry transformations, adapting known procedures for similar molecules.

Objective: To synthesize 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid from commercially available starting materials.

Materials:

-

Cyclopropylacetic acid

-

Oxalyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine

-

tert-Butyl acetate

-

Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Hydrochloric acid (1M)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Instrumentation:

-

Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Procedure:

Step 1: Synthesis of N-methoxy-N-methylcyclopropanecarboxamide (Weinreb amide)

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve cyclopropylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in anhydrous DCM and add it dropwise to a pre-cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with 1M HCl and extract with DCM.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution and purify the crude product by flash column chromatography to yield the Weinreb amide.

Step 2: Synthesis of tert-Butyl 3-cyclopropyl-3-oxopropanoate

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of LDA (1.2 eq) in anhydrous THF at -78 °C.

-

Add tert-butyl acetate (1.1 eq) dropwise to the LDA solution and stir for 30 minutes at -78 °C.

-

Add a solution of the Weinreb amide from Step 1 (1.0 eq) in anhydrous THF dropwise to the enolate solution.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step 3: Carboxylation to yield 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

-

Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.

-

Add a solution of the β-keto ester from Step 2 (1.0 eq) in anhydrous THF dropwise and stir for 30 minutes.

-

Bubble dry carbon dioxide gas through the solution for 1 hour.

-

Quench the reaction with 1M HCl and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product.

Protocol 2: Application in the Synthesis of a Cyclopropyl-Substituted Pyridone

Objective: To demonstrate the utility of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid as a precursor for heterocyclic synthesis.

Materials:

-

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

-

(R)-(-)-1-Phenylethylamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Anhydrous DMF

-

Anhydrous DCM

Procedure:

-

In a round-bottom flask, dissolve 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (1.0 eq), (R)-(-)-1-phenylethylamine (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude amide by flash column chromatography.

-

Dissolve the purified amide in anhydrous DCM and add TFA (10 eq).

-

Stir the reaction at room temperature for 4 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting crude product can be cyclized under basic or thermal conditions to yield the corresponding cyclopropyl-substituted pyridone.

Visualization of Concepts

Caption: Proposed synthetic workflow for 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. tandfonline.com [tandfonline.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Latent Reactivity of a Strained Ring

An Application Guide to the Strategic Ring-Opening of Cyclopropyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Cyclopropyl ketones are a fascinating class of organic molecules that serve as powerful and versatile intermediates in modern synthesis.[1] Their defining feature is a three-membered carbon ring attached to a carbonyl group. This arrangement is characterized by significant ring strain (approximately 27 kcal/mol), which makes the cyclopropane ring susceptible to a variety of cleavage reactions.[2][3][4] Rather than being a liability, this inherent strain is a source of latent reactivity, allowing the cyclopropyl group to function as a highly valuable three-carbon synthon.[1]

The strategic cleavage of the C-C bonds within the cyclopropane ring opens a gateway to a diverse array of linear carbon chains and complex molecular architectures that can be challenging to access through other methods.[2][5] These transformations are pivotal in the synthesis of natural products, agrochemicals, and, notably, active pharmaceutical ingredients (APIs).[6][7] The cyclopropyl moiety itself is frequently incorporated into drug candidates to enhance binding affinity, improve metabolic stability, and fine-tune pharmacological profiles.[6][8] Consequently, understanding and mastering the ring-opening reactions of cyclopropyl ketones is an essential skill for professionals in drug discovery and chemical development.

This guide provides a detailed exploration of the principal methodologies for cyclopropyl ketone ring-opening, including acid-catalyzed, reductive, transition-metal-catalyzed, and photochemical pathways. We will delve into the underlying mechanisms, provide field-tested protocols, and discuss the strategic considerations behind choosing a particular method to achieve a desired synthetic outcome.

Methodologies for Cyclopropyl Ketone Ring-Opening

The choice of reagent and reaction conditions dictates the pathway of ring cleavage, the resulting product structure, and the regioselectivity of the transformation.[2]

Acid-Catalyzed Ring-Opening

This method utilizes Brønsted or Lewis acids to activate the cyclopropyl ketone, facilitating ring cleavage through a carbocationic intermediate. It is a direct route to 1,3-difunctionalized compounds and various heterocyclic systems.[2]

Causality and Mechanism: The reaction is initiated by the protonation or coordination of a Lewis acid to the carbonyl oxygen. This activation enhances the electron-withdrawing nature of the ketone, weakening the adjacent cyclopropane bonds and priming the ring for cleavage.[2] The ring opens in a manner that generates the most stable carbocation intermediate. The regioselectivity is therefore governed by the electronic properties of the substituents on the cyclopropyl ring; electron-donating groups (EDGs) will stabilize an adjacent positive charge, directing the cleavage.[2] The resulting carbocation is then trapped by a nucleophile present in the reaction medium.

In the absence of an external nucleophile, intramolecular trapping can occur, leading to rearrangements like the Cloke-Wilson rearrangement, which is an efficient pathway to five-membered heterocycles such as dihydrofurans.[9]

Caption: Mechanism of Acid-Catalyzed Ring-Opening.

Protocol 1: General Procedure for Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile

-

Materials:

-

Substituted cyclopropyl ketone (1.0 equiv)

-

Anhydrous alcohol (e.g., Methanol, serves as solvent and nucleophile)

-

Brønsted acid (e.g., H₂SO₄, 5 mol%) or Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv)

-

Anhydrous solvent (e.g., Dichloromethane, if needed)

-

Saturated sodium bicarbonate solution

-

Drying agent (e.g., anhydrous MgSO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the cyclopropyl ketone (1.0 equiv) and the anhydrous alcohol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acid catalyst to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Reductive Ring-Opening

Reductive cleavage employs reducing agents to open the cyclopropane ring, typically yielding a ketone or alcohol with an extended carbon chain.[2] This method is valuable for creating linear structures from cyclic precursors.

Causality and Mechanism: The mechanism is highly dependent on the reducing agent used.

-

Dissolving Metal Reductions (e.g., Li/NH₃ or Zn/EtOH): These reactions often proceed through a single-electron transfer (SET) mechanism to form a radical anion intermediate.[2][10] Subsequent cleavage of a C-C bond in the ring leads to a more stable radical, which is then further reduced and protonated to give the final product.

-

Hydride Reductions (e.g., NaBH₄): With hydride reagents, the ketone is typically first reduced to the corresponding cyclopropyl alcohol.[2] Under certain conditions, particularly with harsher hydrides or upon acid workup, the strained ring of the intermediate alcohol can open. However, NaBH₄ is often mild enough to selectively reduce the ketone while leaving the cyclopropane ring intact, which is a useful feature for multi-step synthesis.[2]

Aryl substituents on either the ketone or the cyclopropane ring facilitate reductive cleavage by stabilizing the radical or anionic intermediates.[2]

Caption: General Workflow for Reductive Ring-Opening.

Protocol 2: Reductive Ring-Opening using Zinc Dust

-

Materials:

-

Aryl cyclopropyl ketone (1.0 equiv)

-

Zinc dust (activated, 5.0 equiv)

-

Ethanol

-

Aqueous HCl (10%)

-

-

Procedure:

-

In a round-bottom flask, suspend the aryl cyclopropyl ketone (1.0 equiv) and activated zinc dust (5.0 equiv) in ethanol.

-

Heat the mixture to reflux and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove excess zinc.

-

Rinse the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in an appropriate organic solvent (e.g., diethyl ether) and wash with 10% HCl to remove zinc salts, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting linear ketone product by column chromatography or distillation.

-

Transition-Metal-Catalyzed Ring-Opening

This is arguably the most powerful and versatile strategy, utilizing transition metals like nickel (Ni) and palladium (Pd) to catalyze the ring-opening.[2] This approach often couples the ring-opening step with subsequent bond-forming reactions, such as cross-coupling, enabling the rapid construction of complex molecules.[2]

Nickel-Catalyzed Reactions: Nickel catalysts are particularly effective for the cross-coupling of cyclopropyl ketones with organometallic reagents (e.g., organozinc) and other partners.[2]

-

Causality and Mechanism: A common mechanistic pathway involves the oxidative addition of a low-valent nickel species into one of the C-C bonds of the cyclopropane ring to form a nickeladihydropyran intermediate.[5][11] This γ-metallated enolate is then poised for further reaction. In some advanced systems, cooperation between the nickel atom and a redox-active ligand is crucial for enabling the C-C bond activation step.[5][12] This strategy provides access to valuable γ-substituted silyl enol ethers or γ-alkylated ketones, which are difficult to synthesize via traditional conjugate addition methods.[2][5]

Caption: Simplified Nickel-Catalyzed Cross-Coupling Cycle.

Palladium-Catalyzed Reactions: Palladium catalysts can promote the highly stereoselective ring-opening of aryl cyclopropyl ketones to furnish α,β-unsaturated ketones.[2][13] These reactions often exhibit excellent stereocontrol, exclusively forming the (E)-isomer.[13]

Protocol 3: Nickel-Catalyzed Silylative Cross-Coupling

This protocol is representative of a nickel-catalyzed silylative cross-coupling reaction as described in the literature.[2][5]

-

Materials:

-

Substituted cyclopropyl ketone (1.0 equiv)

-

Ni catalyst (e.g., NiCl₂(dppe), 5 mol%)

-

Organozinc reagent (e.g., Benzylzinc chloride, 1.5 equiv)

-

Chlorotrimethylsilane (TMSCl, 2.0 equiv)

-

Zinc dust (for in situ catalyst reduction, if needed)

-

Anhydrous solvent (e.g., N-Methyl-2-pyrrolidone (NMP))

-

-

Procedure:

-

Strictly Anhydrous/Inert Conditions: All glassware must be flame-dried, and the reaction must be run under a positive pressure of an inert gas (N₂ or Ar). Solvents must be anhydrous.

-

Catalyst Preparation: To a reaction flask, add the Ni-catalyst and any necessary ligands. If using a Ni(II) precatalyst that requires reduction, add zinc dust.

-

Reactant Addition: Add the anhydrous solvent, followed by the substituted cyclopropyl ketone, and chlorotrimethylsilane (TMSCl).

-

Reaction Initiation: Add the organozinc reagent dropwise to the mixture at the specified temperature (e.g., 25 °C).

-

Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC.

-

Workup: Upon completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

-

Extract with an organic solvent (e.g., diethyl ether, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting γ-substituted silyl enol ether by flash column chromatography.

-

Photochemical & Thermal Ring-Opening

These reactions rely on energy input—light or heat—to induce cleavage of the cyclopropane ring through electrocyclic or radical pathways.

Causality and Mechanism:

-

Photochemical Reactions: For cyclopropyl ketones, a common photochemical pathway is the Norrish Type II reaction .[3] Upon absorption of UV light, the carbonyl group is excited to a triplet state. This excited state then abstracts a hydrogen atom from the γ-carbon of the cyclopropyl ring in a 1,5-hydrogen abstraction, forming a 1,4-biradical. This biradical intermediate subsequently undergoes β-cleavage, which breaks the cyclopropane ring to relieve strain and form an enol and an alkene. The high ring strain of the cyclopropyl group is a powerful driving force for this fragmentation.[3]

-

Thermal Reactions: Thermal ring-opening of cyclopropanes is an electrocyclic reaction governed by the principles of orbital symmetry (Woodward-Hoffmann rules).[14] The stereochemical outcome of these reactions—whether the ring opens in a conrotatory or disrotatory fashion—is predictable based on the number of π-electrons involved and the reaction conditions (thermal vs. photochemical).[14]

Comparative Summary of Methodologies

For ease of comparison, the key features of each ring-opening strategy are summarized below.

| Methodology | Typical Reagents/Catalysts | Key Intermediate(s) | Primary Product(s) | Key Advantages |

| Acid-Catalyzed | H₂SO₄, BF₃·OEt₂, TMSI | Carbocation | 1,3-Difunctionalized compounds, Dihydrofurans | Straightforward, good for heterocycle synthesis.[2][9][15] |

| Reductive | Zn/EtOH, Li/NH₃, NaBH₄ | Radical anion, Alcohol | Linear ketones or alcohols | Access to simple linear chains, can be selective.[2][10] |

| Transition-Metal | NiCl₂(dppe), Pd(OAc)₂ | Organometallic (e.g., Nickeladihydropyran) | γ-Substituted ketones/enol ethers, α,β-Unsaturated ketones | High versatility, enables cross-coupling, excellent selectivity.[2][5][13] |

| Photochemical | UV light (hν) | 1,4-Biradical | Enol + Alkene (via Norrish II) | Driven by strain release, specific mechanistic pathway.[3] |

Applications in Drug Development and Synthesis

The products derived from cyclopropyl ketone ring-opening are valuable scaffolds in medicinal chemistry. For example, the γ-substituted silyl enol ethers generated from nickel-catalyzed reactions are versatile intermediates for subsequent C-C, C-O, and C-N bond-forming transformations.[5] The ability to convert a compact, rigid cyclopropyl group into a functionalized, flexible linear chain allows medicinal chemists to explore a wider chemical space and optimize the structure-activity relationship (SAR) of a lead compound.

Furthermore, cyclopropyl precursors are integral to the synthesis of major pharmaceuticals. Cyclopropyl methyl ketone, for instance, is a key starting material for antiviral drugs, including the anti-HIV agent Efavirenz.[6] The synthetic routes to these complex molecules often rely on the unique reactivity of the cyclopropyl ketone moiety, though not always through ring-opening.

Conclusion

The ring-opening reactions of cyclopropyl ketones represent a cornerstone of modern synthetic strategy. The inherent strain of the three-membered ring provides a reliable thermodynamic driving force for a diverse set of transformations. By carefully selecting the reaction conditions—acidic, reductive, transition-metal-catalyzed, or photochemical—researchers can selectively cleave the cyclopropane C-C bonds to forge a vast array of valuable molecular architectures. From simple linear ketones to complex polycyclic systems and functionalized drug intermediates, the strategic unlocking of the cyclopropyl ring's potential continues to empower innovation in chemical synthesis and drug discovery.

References

-

Douglas, J. J., & Martin, R. (2022). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC. [Link]

-

Douglas, J. J., & Martin, R. (2026). Ligand-Metal Cooperation Enables Net C–C Activation Cross-Coupling Reactivity of Cyclopropyl Ketones. ResearchGate. [Link]

-

Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]

-

Ahmad, N., et al. (2023). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Publishing. [Link]

-

UCL Discovery. (n.d.). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. University College London. [Link]

-

NSF Public Access Repository. (n.d.). Nickel-Catalyzed Reductive Coupling of γ-Metallated Ketones with Unactivated Alkyl Bromides. [Link]

-

Ma, S., et al. (2006). Ring-Opening Cyclization of Alkylidenecyclopropyl Ketones with Amines. An Efficient Synthesis of 2,3,4-Trisubstituted Pyrroles. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Reaction mechanism for the ring-opening-cyanation of cyclopropyl ketones. ResearchGate. [Link]

-

Ramasastry, S. S. V., & Maurya, J. P. (2024). Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. ACS Publications. [Link]

-

Miller, R. D., & McKean, D. R. (n.d.). Ring opening of cyclopropyl ketones by trimethylsilyl iodide. ACS Publications. [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

Feng, X., & Liu, X. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. PubMed. [Link]

-

Fujisawa, T., et al. (2005). Regioselective Ring-opening of Cyclopropyl Ketones with Organometallic Reagents. Oxford Academic. [Link]

-

Zhang, Z., et al. (n.d.). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. RSC Publishing. [Link]

-

Ashenhurst, J. (2020). Electrocyclic Reactions. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Ring-opening of cyclopropyl ketones followed by cyanation for the synthesis of γ-cyano ketones. ResearchGate. [Link]

-

Doubleday, C., et al. (n.d.). A theoretical investigation of the thermal ring opening of cyclopropyl radical into allyl radical. Evidence for a highly nonsymmetric transition state. ACS Publications. [Link]

-

Filo. (2025). Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton... Filo. [Link]

-

Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton.. [askfilo.com]

- 4. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 5. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07410B [pubs.rsc.org]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: Scale-Up Synthesis of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic Acid

This Application Note is structured to provide a scientifically rigorous, scalable, and self-validating protocol for the synthesis of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (also known as Mono-tert-butyl 1,1-cyclopropanedicarboxylate).

Executive Summary & Strategic Analysis

The target molecule, 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (CAS: 155454-33-4), acts as a critical "chiral-enabling" building block in the synthesis of antiviral agents (e.g., HCV protease inhibitors) and peptidomimetics. Its value lies in the gem-disubstituted cyclopropane ring , which imparts metabolic stability and conformational restriction to peptide backbones.

The Scale-Up Challenge

The primary synthetic hurdle is the desymmetrization of 1,1-cyclopropanedicarboxylic acid .

-

Direct Hydrolysis Route: Starting from di-tert-butyl cyclopropylmalonate or diethyl cyclopropylmalonate often leads to inseparable mixtures of diester, mono-ester, and diacid due to poor selectivity during saponification.

-

The Solution (Meldrum’s Acid Strategy): This protocol utilizes a Spiro-Meldrum’s Acid intermediate . By forming the cyclic isopropylidene ester (Meldrum's derivative) and subjecting it to nucleophilic ring opening with tert-butanol, we achieve 100% regioselectivity for the mono-ester. This route eliminates the need for difficult chromatographic separations, making it ideal for multi-kilogram scale-up.

Process Workflow & Mechanism

The synthesis proceeds through three distinct stages, designed to isolate stable intermediates that serve as quality control checkpoints.

Figure 1: Strategic workflow utilizing the Spiro-Meldrum intermediate to guarantee mono-ester selectivity.

Detailed Experimental Protocols

Step 1: Synthesis of 1,1-Cyclopropanedicarboxylic Acid

This step constructs the cyclopropane ring using Phase Transfer Catalysis (PTC), avoiding hazardous sodium hydride/DMF conditions often cited in academic literature.

-

Reaction Type: Double Alkylation & Saponification

-

Scale Basis: 1.0 mol (Diethyl malonate)

Reagents & Materials:

| Reagent | Equiv. | Amount | Role |

|---|---|---|---|

| Diethyl Malonate | 1.0 | 160.2 g | Substrate |

| 1,2-Dibromoethane | 1.5 | 281.8 g | Alkylating Agent |

| NaOH (50% aq) | 7.5 | 600 g | Base |

| TEBAC | 1.0 | 227.7 g | Phase Transfer Catalyst |

| HCl (Conc.) | - | ~1.0 L | Acidification |

Protocol:

-

Setup: Equip a 5-L reactor with a mechanical stirrer (high torque required), reflux condenser, and internal thermometer.

-